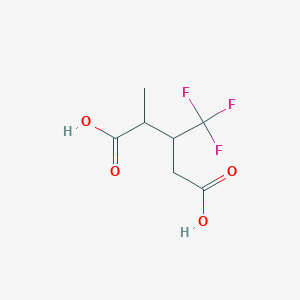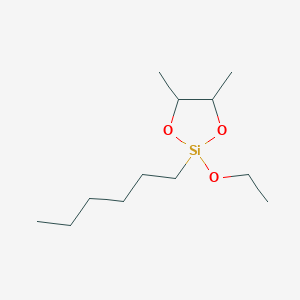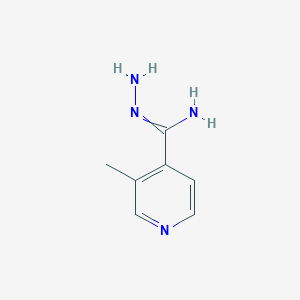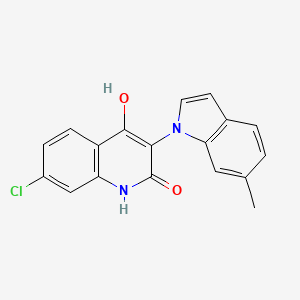
3-(Chloromethyl)-5-(methanesulfonyl)-1,2,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-5-(methanesulfonyl)-1,2,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chloromethyl group and a methanesulfonyl group attached to the thiadiazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(methanesulfonyl)-1,2,4-thiadiazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chloromethylation of 5-(methanesulfonyl)-1,2,4-thiadiazole using chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction is usually carried out in the presence of a Lewis acid catalyst like aluminum chloride at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-5-(methanesulfonyl)-1,2,4-thiadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Addition Reactions: The methanesulfonyl group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols.
Catalysts: Lewis acids like aluminum chloride.
Solvents: Dichloromethane, chloroform, or other non-polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloromethyl group with an amine would yield a 3-(aminomethyl)-5-(methanesulfonyl)-1,2,4-thiadiazole derivative.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-5-(methanesulfonyl)-1,2,4-thiadiazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-5-(methanesulfonyl)-1,2,4-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Methanesulfonyl)-1,2,4-thiadiazole: Lacks the chloromethyl group.
3-(Chloromethyl)-1,2,4-thiadiazole: Lacks the methanesulfonyl group.
3-(Methyl)-5-(methanesulfonyl)-1,2,4-thiadiazole: Has a methyl group instead of a chloromethyl group.
Uniqueness
3-(Chloromethyl)-5-(methanesulfonyl)-1,2,4-thiadiazole is unique due to the presence of both the chloromethyl and methanesulfonyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in synthetic chemistry and a compound of interest in various research fields.
Eigenschaften
CAS-Nummer |
828934-76-5 |
|---|---|
Molekularformel |
C4H5ClN2O2S2 |
Molekulargewicht |
212.7 g/mol |
IUPAC-Name |
3-(chloromethyl)-5-methylsulfonyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C4H5ClN2O2S2/c1-11(8,9)4-6-3(2-5)7-10-4/h2H2,1H3 |
InChI-Schlüssel |
ZNKVZYWDORWPCR-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=NC(=NS1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-Sulfanediylbis[5-methyl-2-(2-methylpentan-2-yl)phenol]](/img/structure/B12549890.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B12549908.png)

![1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-](/img/structure/B12549915.png)
![2-[2-(3,4,5-Trimethoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B12549916.png)
![7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phenyl]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B12549920.png)



![(2-Chloroethyl)(oxo)[(propan-2-yl)oxy]phosphanium](/img/structure/B12549939.png)
![tert-Butyl(diphenyl)[(tetradecan-2-yl)oxy]silane](/img/structure/B12549951.png)


